molecular formula C11H11BrO B11762081 2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one

2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one

Cat. No.: B11762081
M. Wt: 239.11 g/mol
InChI Key: UNXQUFFCKVMKQA-UHFFFAOYSA-N
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Description

2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one is a brominated derivative of benzoannulene This compound is characterized by its unique structure, which includes a bromine atom attached to a dihydrobenzoannulene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one typically involves the bromination of 8,9-dihydro-5H-benzo7annulen-6(7H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for 2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the parent hydrocarbon.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: Formation of 2-azido-8,9-dihydro-5H-benzoannulen-6(7H)-one or 2-thiocyanato-8,9-dihydro-5H-benzoannulen-6(7H)-one.

    Reduction: Formation of 8,9-dihydro-5H-benzoannulen-6(7H)-one.

    Oxidation: Formation of 2-hydroxy-8,9-dihydro-5H-benzoannulen-6(7H)-one or 2-oxo-8,9-dihydro-5H-benzoannulen-6(7H)-one.

Scientific Research Applications

2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-8,9-dihydro-5H-benzo7annulen-6(7H)-one
  • 2-Fluoro-8,9-dihydro-5H-benzo7annulen-6(7H)-one
  • 2-Iodo-8,9-dihydro-5H-benzo7annulen-6(7H)-one

Uniqueness

2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

2-bromo-5,7,8,9-tetrahydrobenzo[7]annulen-6-one

InChI

InChI=1S/C11H11BrO/c12-10-5-4-9-7-11(13)3-1-2-8(9)6-10/h4-6H,1-3,7H2

InChI Key

UNXQUFFCKVMKQA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC2=C(C1)C=C(C=C2)Br

Origin of Product

United States

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